Regiochemical Position: 4‑Carboxamide Confers Validated DNA Gyrase Target Engagement Absent in 2‑ and 3‑Isomers
Piperidine‑4‑carboxamide (P4C) derivatives, but not their 2‑ or 3‑regioisomers, have been demonstrated to inhibit Mycobacterium abscessus DNA gyrase and exhibit bactericidal activity. In whole‑cell screens and biochemical studies, P4Cs caused DNA gyrase‑mediated damage, with spontaneous resistance mapping to gyrA and gyrB [1]. This target‑engagement evidence is scaffold‑specific to the 4‑position and provides a scientific rationale for selecting the 4‑carboxamide isomer over untested 2‑ or 3‑carboxamide regioisomers when initiating an antimycobacterial discovery programme.
| Evidence Dimension | Validated target engagement (DNA gyrase inhibition) |
|---|---|
| Target Compound Data | P4C chemotype (4‑carboxamide) confirmed as DNA gyrase inhibitor with recA induction and gyrA/gyrB resistance mapping |
| Comparator Or Baseline | 2‑carboxamide and 3‑carboxamide regioisomers: no published DNA gyrase inhibition data |
| Quantified Difference | Qualitative difference (target validation present vs. absent); cross‑resistance to moxifloxacin ≤2‑fold for P4Cs |
| Conditions | M. abscessus whole‑cell assay and recombinant DNA gyrase biochemical assay |
Why This Matters
For procurement decisions in antimycobacterial drug discovery, the 4‑carboxamide regioisomer offers a biologically validated starting point, reducing the risk of pursuing inactive regioisomers.
- [1] M. B. Braun et al., 'Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus', Antimicrobial Agents and Chemotherapy, 65(9), e00676-21, 2021. View Source
